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Compound of Interest

Compound Name: (2R)-2,6,6-Trimethylheptanoic acid

Cat. No.: B2461444

Technical Guide: (2R)-2,6,6-Trimethylheptanoic
Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and
spectroscopic data for (2R)-2,6,6-trimethylheptanoic acid. Due to the limited availability of
experimental data for this specific enantiomer, this guide also includes data from its

enantiomer, (2S)-2,6,6-trimethylheptanoic acid, and other closely related isomers, which can
serve as valuable reference points.

Chemical Identity
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Property Value Source
(2R)-2,6,6-Trimethylheptanoic

IUPAC Name _ N/A
acid

Molecular Formula C10H2002 [1]

Molecular Weight 172.26 g/mol [1]
Not available for (2R)-isomer.

CAS Number The (2S)-isomer is 2248198- [1]
93-6.

Canonical SMILES C--INVALID-LINK--C(=0)0O N/A

InChl Key

OSLOPOFJXMPDGK-
QMMMGPOBSA-N (for 2S-

isomer)

[1]

Physical Properties

Experimental data for the physical properties of (2R)-2,6,6-trimethylheptanoic acid are not

readily available in the searched literature. The following table includes predicted values and

experimental data for closely related isomers. The physical properties of the (2R)- and (2S)-

enantiomers are expected to be identical, with the exception of the sign of optical rotation.
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Property Value Notes and References
Melting Point Data not available N/A
N ) ] Predicted for the isomer 2,4,6-
Boiling Point Predicted: 264.6 + 8.0 °C ) ) )
trimethylheptanoic acid.
) ) Predicted for the isomer 2,4,6-
Density Predicted: 0.909 + 0.06 g/cm3 ] ) )
trimethylheptanoic acid.
Carboxylic acids of this size
are generally sparingly soluble
Solubility Data not available J y sparingy

in water and soluble in organic

solvents.

Optical Rotation [a]D

Data not available

The (2R)-enantiomer is
expected to have an equal and
opposite rotation to the (2S)-

enantiomer.

pKa

Predicted: 4.82 + 0.21

Predicted for the isomer 2,4,6-

trimethylheptanoic acid.

Spectroscopic Data

No experimental spectra for (2R)-2,6,6-trimethylheptanoic acid were found. The following

sections describe the expected spectroscopic characteristics based on the structure and data

from similar compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of (2R)-2,6,6-trimethylheptanoic acid is expected to show the

following signals. Chemical shifts are approximate and coupling patterns are predicted based

on the structure.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~11-12 singlet 1H -COOH

~2.3 quartet 1H -CH(CHs3)COOH

~1.4-1.6 multiplet 2H -CHaz-

~1.1-1.3 multiplet 4H -CH2CHz2-

~1.1 doublet 3H -CH(CHs3)COOH

~0.9 singlet 9H -C(CHs)s

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have 10 distinct signals corresponding to the 10

carbon atoms in the molecule.

Chemical Shift (ppm)

Assignment

~180 -COOH

~45 -CH(CHs)COOH
~40 -CHa-

~35 -C(CHs3)s3

~30 -CH2-

~29 -C(CHs)s3

~25 -CHa-

~22 -CH(CHs3)COOH

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands typical for a

carboxylic acid.
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Wavenumber (cm~?) Functional Group Description

Broad, strong absorption due

2500-3300 O-H to the carboxylic acid hydroxyl

group.

Strong absorption from
~2960 C-H _ _ _

aliphatic C-H stretching.

Strong, sharp absorption from
~1710 C=0 the carbonyl group of the

carboxylic acid.

Bending vibration of CHz and
~1465 C-H

CHs groups.

Stretching vibration of the
~1210-1320 C-O . .

carboxylic acid C-O bond.

Out-of-plane bending of the
~920 O-H

carboxylic acid O-H.

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M*) at m/z
= 172. The fragmentation pattern would be expected to include characteristic losses, such as
the loss of the carboxylic acid group and cleavage of the alkyl chain.

Experimental Protocols

A specific experimental protocol for the synthesis of (2R)-2,6,6-trimethylheptanoic acid is not
available in the reviewed literature. However, a plausible synthetic route can be adapted from
the synthesis of structurally similar chiral carboxylic acids. The following is a proposed multi-
step synthesis.

Proposed Synthesis of (2R)-2,6,6-Trimethylheptanoic
Acid
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This proposed synthesis utilizes a chiral auxiliary to introduce the stereocenter at the C2
position.

Step 3: Hydrolysis )

; ; _Tri .\ LiOH, H202 , . ,
C\l (((an;‘izl_%:é;:'gf‘:;gg:%?;%%%yl)] (2R)-2,6,6-Trimethylheptanoic acid

J
Step 2: Stereoselective Methylation )
N-(4,4-Dimethylpentanoyl)- LDA, Mel N-((2R)-2,4,4-Trimethylpentanoyl)-
(R)-4-benzyl-2-oxazolidinone (R)-4-benzyl-2-oxazolidinone
J
4 Step 1: Acylation of Chiral Auxiliary R
(R)-4-benzyl-2-oxazolidinone
> N-(4,4-Dimethylpentanoyl)-
(R)-4-benzyl-2-oxazolidinone
4,4-Dimethylpentanoyl_chloride
- J

Click to download full resolution via product page
Caption: Proposed synthetic workflow for (2R)-2,6,6-Trimethylheptanoic acid.

Detailed Steps:

» Acylation: The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is deprotonated with a strong
base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low
temperature (-78 °C). 4,4-Dimethylpentanoyl chloride is then added to form the N-acylated
oxazolidinone.

o Stereoselective Methylation: The acylated intermediate is treated with a strong, non-
nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate.
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Subsequent reaction with methyl iodide (Mel) results in the stereoselective addition of a
methyl group at the a-position, directed by the chiral auxiliary.

o Hydrolysis: The chiral auxiliary is cleaved from the methylated product by hydrolysis, typically
using lithium hydroxide and hydrogen peroxide, to yield the desired (2R)-2,6,6-
trimethylheptanoic acid and recover the chiral auxiliary. Purification of the final product
would likely be achieved by column chromatography.

Signaling Pathways and Logical Relationships

As (2R)-2,6,6-trimethylheptanoic acid is a small molecule, its direct involvement in signaling
pathways is not well-documented. However, as a chiral carboxylic acid, it could potentially
interact with biological systems in a stereospecific manner. The following diagram illustrates a
logical relationship for its potential biological investigation.

Caption: Logical workflow for the biological evaluation of a chiral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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